![molecular formula C9H9ClF2 B2383930 (1-Chloro-2,2-difluoropropyl)benzene CAS No. 1873501-54-2](/img/structure/B2383930.png)
(1-Chloro-2,2-difluoropropyl)benzene
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Overview
Description
“(1-Chloro-2,2-difluoropropyl)benzene” is a chemical compound with the CAS Number: 1873501-54-2. It has a molecular weight of 190.62 . The IUPAC name for this compound is also “(1-chloro-2,2-difluoropropyl)benzene” and its InChI Code is 1S/C9H9ClF2/c1-9(11,12)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3 .
Molecular Structure Analysis
The molecular structure of “(1-Chloro-2,2-difluoropropyl)benzene” can be represented by the InChI Code: 1S/C9H9ClF2/c1-9(11,12)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3 .Scientific Research Applications
Organic Synthesis
“(1-Chloro-2,2-difluoropropyl)benzene” could be used in organic synthesis . The presence of both a benzene ring and a chloro-difluoropropyl group could make it a useful intermediate in the synthesis of more complex organic compounds .
Material Science
In material science, this compound could potentially be used in the development of new materials . The unique properties of the benzene ring and the difluoropropyl group could contribute to the properties of the resulting material .
Chemical Synthesis
This compound could also be used in chemical synthesis . The presence of both a benzene ring and a chloro-difluoropropyl group could make it a useful reagent in various chemical reactions .
Chromatography
In chromatography, “(1-Chloro-2,2-difluoropropyl)benzene” could potentially be used as a standard for calibration . Its unique structure and properties could make it useful in this context .
Analytical Chemistry
In analytical chemistry, this compound could be used as a reference compound or internal standard . Its unique structure could make it easily identifiable and quantifiable in various analytical techniques .
Biological Activity
According to a study , geminal dihalocyclopropanes, especially the fluoro derivatives, form an important class of organic compounds, which have the ability to participate in synthetically useful reactions due to the presence of both, ring strain and of the gem -dihalomethylene fragment. Thus, they are of interest not only for the direct application as biologically active substances and functional materials but also as precursors to other fluorine-containing compounds .
Mechanism of Action
Target of Action
The primary target of (1-Chloro-2,2-difluoropropyl)benzene is the benzene ring in organic compounds . The benzene ring is a key component in many biological molecules and plays a crucial role in various biochemical reactions .
Mode of Action
(1-Chloro-2,2-difluoropropyl)benzene interacts with its target through a process known as the Friedel-Crafts alkylation . This reaction involves the introduction of an alkyl group onto the benzene ring . The reaction is facilitated by treating an aromatic compound with an alkyl chloride, in the presence of AlCl3, to generate a carbocation electrophile . The electrophile then forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate is then deprotonated to complete the reaction .
Biochemical Pathways
The Friedel-Crafts alkylation reaction affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on an aromatic ring with an electrophile . The reaction maintains the aromaticity of the benzene ring, which is crucial for the stability of many biological molecules .
Pharmacokinetics
The compound’s molecular weight (19062) and structure suggest that it may have good bioavailability .
Result of Action
The alkylation of the benzene ring by (1-Chloro-2,2-difluoropropyl)benzene can result in the formation of new organic compounds . These compounds may have different properties and biological activities compared to the original molecules .
Action Environment
The action of (1-Chloro-2,2-difluoropropyl)benzene can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can affect the rate and outcome of the Friedel-Crafts alkylation . .
properties
IUPAC Name |
(1-chloro-2,2-difluoropropyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2/c1-9(11,12)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIHAWXEYBWGJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)Cl)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Chloro-2,2-difluoropropyl)benzene |
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